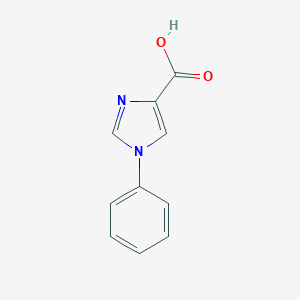

1-Phenyl-1H-imidazole-4-carboxylic acid

概要

説明

1-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the first position and a carboxylic acid group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of a multicomponent protocol that enables the synthesis of highly substituted imidazole derivatives in excellent yield from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 1-Phenyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of catalysts such as palladium or nickel.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the potential of 1-phenyl-1H-imidazole-4-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme in the HIV life cycle.

Case Study: HIV-1 Integrase Inhibition

In a study published in Nature (2021), researchers synthesized novel derivatives of this compound and evaluated their activity against HIV-1 integrase. The compounds were tested in various assays, including:

- AlphaScreen™ HIV-1 IN LEDGF/p75 Inhibition Assay : Several compounds displayed over 50% inhibition at 100 µM concentration.

- Cell-Based Antiviral Assays : Compounds such as 11a , 11b , and 11h exhibited moderate antiviral activity with inhibition percentages ranging from 33% to 45% while maintaining acceptable cytotoxicity profiles .

This research indicates that modifications to the imidazole core can lead to effective antiviral agents targeting HIV.

Synthetic Methodologies

The synthesis of imidazole derivatives, including this compound, has been a focus of recent organic chemistry research. Various synthetic routes have been developed, enhancing the efficiency and yield of these compounds.

Synthesis Strategies

Recent advancements include:

- Cycloaddition Reactions : Utilizing ethyl isocyanoacetate and diarylimidoyl chlorides as starting materials to produce key intermediates for further functionalization .

- One-Pot Synthesis : A method reported by Aguilar et al. involves coupling 4-chloroaniline with benzoyl chlorides followed by condensation with isocyanoacetate under basic conditions, streamlining the production of imidazole derivatives .

These methodologies not only improve yield but also allow for the introduction of diverse functional groups, expanding the library of potential pharmaceutical candidates.

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its properties in material sciences, particularly in the development of organic semiconductors and sensors.

Potential Uses

The compound's unique electronic properties make it suitable for:

作用機序

The mechanism of action of 1-Phenyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The phenyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

4-Phenyl-1H-imidazole: This compound has a similar structure but lacks the carboxylic acid group.

1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has a pyrazole ring instead of an imidazole ring but shares the phenyl and carboxylic acid substituents.

Uniqueness: 1-Phenyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

生物活性

1-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound characterized by an imidazole ring, a phenyl substituent, and a carboxylic acid group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections delve into its mechanisms of action, biochemical interactions, and relevant case studies that illustrate its potential therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of xanthine oxidase (XOR), an enzyme involved in purine metabolism. This inhibition is significant in conditions like gout and hyperuricemia .

- Cellular Effects : The compound influences cellular processes such as apoptosis in leukemic cells, where it induces cell death at micromolar concentrations.

- Molecular Interactions : Its interactions with biomolecules are mediated by binding to active sites of enzymes, leading to either inhibition or activation of their functions.

The biochemical properties of this compound are diverse:

| Property | Description |

|---|---|

| Chemical Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Solubility | Enhanced solubility in water due to the carboxylic acid group |

| Biological Targets | Xanthine oxidase, various cancer cell lines |

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationships (SAR) of this compound derivatives. In a study evaluating various derivatives for XOR inhibition:

- Compounds Ie and IVa demonstrated IC₅₀ values of 8.0 nM and 7.2 nM, respectively, indicating potent inhibitory activity compared to febuxostat (IC₅₀ = 7.0 nM) .

- The hypouricemic effects were assessed in potassium oxonate/hypoxanthine-induced hyperuricemia mouse models, where these compounds exhibited significant reductions in uric acid levels and improved kidney function markers .

Case Studies

Several studies highlight the biological activity of this compound:

- Antitumor Activity : In vitro studies showed that this compound could induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Research indicates that imidazole derivatives, including this compound, possess broad-spectrum antimicrobial activity against both bacterial and fungal strains .

- Inhibition of HIV-1 Integrase : A recent study evaluated derivatives for their ability to inhibit HIV-1 integrase interactions with LEDGF/p75. Several compounds showed over 50% inhibition, indicating potential for antiviral applications .

特性

IUPAC Name |

1-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYLAWFMMVZTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634212 | |

| Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18075-64-4 | |

| Record name | 1-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。